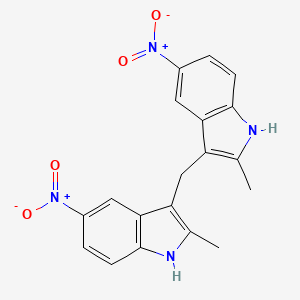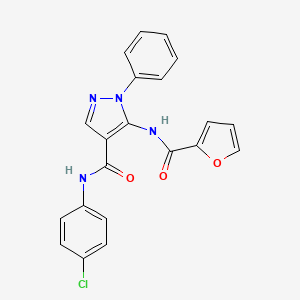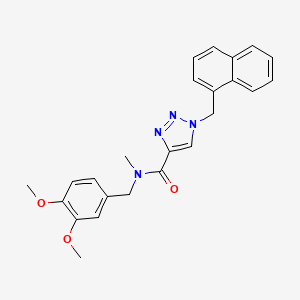
3,3'-methylenebis(2-methyl-5-nitro-1H-indole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
'3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNI or MNNG, and it is a nitrosourea derivative that has been extensively studied for its anti-cancer properties.
作用機序
The mechanism of action of '3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' involves the formation of DNA adducts, which are covalent bonds between the compound and DNA. This leads to the disruption of DNA replication and cell division, ultimately leading to cell death. This mechanism makes this compound a potent anti-cancer agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of '3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' are mainly related to its anti-cancer properties. This compound has been shown to induce cell death in cancer cells, inhibit tumor growth, and reduce the spread of cancer cells to other parts of the body.
実験室実験の利点と制限
The advantages of using '3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' in lab experiments include its potent anti-cancer properties, its ability to form DNA adducts, and its solubility in organic solvents. However, there are also some limitations to using this compound in lab experiments, including its toxicity to normal cells and its potential to cause DNA damage.
将来の方向性
There are several future directions for research involving '3,3'-methylenebis(2-methyl-5-nitro-1H-indole)'. Some of these include:
1. Developing more efficient synthesis methods for this compound.
2. Studying the potential applications of this compound in other fields, such as agriculture and environmental science.
3. Investigating the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy.
4. Studying the potential side effects of this compound and developing strategies to mitigate them.
5. Developing more targeted delivery methods for this compound to reduce its toxicity to normal cells.
Conclusion
In conclusion, '3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' is a potent anti-cancer compound that has been extensively studied for its potential applications in cancer research. Its mechanism of action involves the formation of DNA adducts, leading to cell death in cancer cells. While there are some limitations to using this compound in lab experiments, there are also several future directions for research involving this compound that could lead to new discoveries and applications.
合成法
The synthesis of '3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' involves the reaction of 2-methyl-5-nitro-1H-indole with formaldehyde in the presence of acid catalysts. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
科学的研究の応用
'3,3'-methylenebis(2-methyl-5-nitro-1H-indole)' has been extensively studied for its potential applications in cancer research. It has been shown to be a potent DNA alkylating agent, which means it can bind to DNA and cause damage to cancer cells. This compound has been used in the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
2-methyl-3-[(2-methyl-5-nitro-1H-indol-3-yl)methyl]-5-nitro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c1-10-14(16-7-12(22(24)25)3-5-18(16)20-10)9-15-11(2)21-19-6-4-13(23(26)27)8-17(15)19/h3-8,20-21H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCPASCCJWXVJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B4977508.png)
![2-(5-{[1-(4-bromo-2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4977512.png)

![4-[3-(2-ethylphenoxy)propyl]morpholine oxalate](/img/structure/B4977519.png)
![(3,4-difluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4977520.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B4977521.png)
![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B4977529.png)


![1-(4-methoxyphenyl)-3-[(4-methylbenzyl)amino]-2-propen-1-one](/img/structure/B4977550.png)
![N-{1-[1-(3-hydroxy-4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4977555.png)


![1-[4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-3-oxido-2,5-dihydro-1H-imidazol-2-yl]ethanone](/img/structure/B4977568.png)